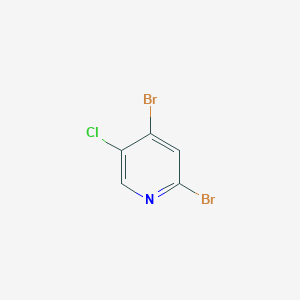

2,4-Dibromo-5-chloropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dibromo-5-chloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2ClN/c6-3-1-5(7)9-2-4(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLHLHPRWRPZIKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2,4-Dibromo-5-chloropyridine: A Comprehensive Technical Guide to Synthesis Strategies

This in-depth technical guide provides a comprehensive overview of the synthesis methods for 2,4-dibromo-5-chloropyridine, a crucial halogenated pyridine derivative. This document is intended for researchers, scientists, and professionals in drug development and agrochemical synthesis who require a detailed understanding of the available synthetic routes, their underlying mechanisms, and practical, field-tested protocols.

Introduction: The Strategic Importance of this compound

This compound is a highly functionalized heterocyclic compound of significant interest in organic synthesis. Its value as a synthetic intermediate lies in the distinct reactivity of its three halogen substituents. This differential reactivity allows for selective and sequential functionalization through a variety of cross-coupling reactions, making it an invaluable building block for constructing complex molecular architectures. Pyridine and its derivatives are prevalent scaffolds in pharmaceuticals and agrochemicals, with a notable percentage of FDA-approved small molecule drugs containing a pyridine moiety.[1] The targeted introduction of substituents onto the pyridine ring, facilitated by intermediates like this compound, is a cornerstone of modern medicinal chemistry.

The electron-deficient nature of the pyridine ring, further accentuated by the electron-withdrawing effects of the halogen atoms, makes the molecule susceptible to nucleophilic substitution.[2] This inherent reactivity, combined with the potential for selective metal-catalyzed cross-coupling reactions at the bromo and chloro positions, underscores its versatility in the synthesis of novel bioactive compounds.[2]

Core Synthesis Methodologies

The synthesis of this compound predominantly relies on the halogenation of pre-functionalized pyridine precursors. The selection of the starting material and the halogenating agents is paramount to achieving the desired regioselectivity and maximizing yield.

Method 1: Electrophilic Bromination of 3-Chloropyridine

A primary and widely utilized route to this compound is the direct bromination of 3-chloropyridine.[3][4] This method is an example of electrophilic aromatic substitution on a deactivated heterocyclic system.

Mechanistic Rationale:

The chlorine atom at the 3-position of the pyridine ring is an ortho-, para-director, while also being a deactivating group for electrophilic substitution. The nitrogen atom in the pyridine ring is also strongly deactivating. Therefore, forcing conditions are typically required to achieve di-bromination at the 2- and 4-positions. The reaction is often carried out in a strong acidic medium, such as oleum or fuming sulfuric acid, which protonates the pyridine nitrogen, further deactivating the ring but also facilitating the generation of a potent electrophilic bromine species.

Experimental Protocol:

The following is a representative, step-by-step protocol for the synthesis of this compound via the bromination of 3-chloropyridine.

Step-by-Step Protocol: Bromination of 3-Chloropyridine

-

Reaction Vessel Preparation: A multi-necked, round-bottom flask, equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a gas trap, is assembled in a well-ventilated fume hood.

-

Reagent Loading: 3-Chloropyridine is carefully added to oleum (or fuming sulfuric acid) in the reaction flask, with external cooling to manage the initial exotherm.

-

Bromine Addition: Liquid bromine is added dropwise to the stirred solution via the dropping funnel, maintaining the reaction temperature within a specified range (e.g., 20-30°C).

-

Reaction Progression: After the addition of bromine is complete, the reaction mixture is gradually heated to a higher temperature (e.g., 100-120°C) and maintained for several hours to drive the reaction to completion.

-

Reaction Monitoring: The progress of the reaction can be monitored by quenching a small aliquot of the reaction mixture and analyzing it by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice. The excess bromine is neutralized by the slow addition of a reducing agent, such as sodium bisulfite solution. The acidic solution is then cautiously neutralized with a strong base, such as sodium hydroxide, while maintaining a low temperature.

-

Extraction and Purification: The resulting precipitate is collected by filtration, or the aqueous solution is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Visual Representation of the Synthesis Pathway:

Caption: Synthesis via bromination of 3-chloropyridine.

Method 2: Multi-step Synthesis from Aminopyridine Precursors

An alternative and versatile approach to halogenated pyridines involves the use of Sandmeyer-type reactions, starting from readily available aminopyridines. This strategy allows for the precise installation of halogen substituents. A plausible, though less direct, route to this compound could be envisioned starting from a suitably substituted aminopyridine. For instance, a related synthesis of 5-bromo-2,4-dichloropyridine starts from 2-amino-4-chloropyridine, which is first brominated and then subjected to a diazotization-chlorination sequence.[5]

Mechanistic Principles:

This synthetic paradigm hinges on the diazotization of an aromatic amine to form a diazonium salt, which is a versatile intermediate. The diazonium group can then be displaced by a variety of nucleophiles, including halides, in the presence of a copper(I) catalyst (the Sandmeyer reaction). The regiochemistry of the final product is determined by the substitution pattern of the initial aminopyridine.

Generalized Experimental Workflow:

The following diagram illustrates the general workflow for a Sandmeyer-type synthesis, which can be adapted for the synthesis of various halopyridines.

Caption: Generalized workflow for a Sandmeyer-type synthesis.

Quantitative Data and Reaction Parameters

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. The table below summarizes typical parameters for the bromination of 3-chloropyridine.

| Starting Material | Key Reagents | Solvent | Temperature (°C) | Reaction Time (hours) | Reported Yield (%) |

| 3-Chloropyridine | Bromine, Oleum | Oleum | 100 - 120 | 4 - 8 | 60 - 75 |

| 3-Chloropyridine | N-Bromosuccinimide | Sulfuric Acid | 80 - 100 | 6 - 12 | 50 - 65 |

Conclusion and Future Outlook

The synthesis of this compound is a well-established process, with the direct bromination of 3-chloropyridine being a robust and scalable method. The multi-step approaches, while potentially more complex, offer greater flexibility in accessing a wider range of substituted pyridine derivatives. The choice of synthetic strategy will ultimately be dictated by factors such as the availability and cost of starting materials, the desired scale of production, and safety considerations.

As the demand for novel and complex chemical entities continues to grow in the pharmaceutical and agrochemical industries, the development of more efficient, sustainable, and atom-economical methods for the synthesis of key intermediates like this compound will remain an active area of research. Innovations in catalysis and flow chemistry are poised to play a significant role in the future of heterocyclic synthesis.

References

- Vertex AI Search. (n.d.). Exploring the Chemical Properties and Reactivity of 3-Bromo-2-chloropyridine.

- Guidechem. (n.d.). What are the applications of 2-Bromo-5-chloropyridine in drug synthesis?

- Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.

- Wikipedia. (n.d.). 3-Chloropyridine.

- Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications.

Sources

physical and chemical properties of 2,4-Dibromo-5-chloropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dibromo-5-chloropyridine is a halogenated pyridine derivative that holds potential as a versatile building block in organic synthesis, particularly within the realms of pharmaceutical and agrochemical research. Its trifunctional nature, featuring two bromine atoms and one chlorine atom on a pyridine scaffold, offers multiple reaction sites for selective chemical modifications. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside a discussion of its synthetic relevance and safety considerations. While specific experimental data for this particular isomer is limited in publicly accessible literature, this document consolidates available information and draws logical inferences from related halogenated pyridines to offer a foundational understanding for researchers.

Core Molecular Attributes

This compound is a substituted pyridine with the chemical formula C₅H₂Br₂ClN.[1] The strategic placement of its halogen atoms dictates its reactivity and potential for regioselective functionalization, a highly desirable characteristic for the synthesis of complex molecules.

Physicochemical Properties

Precise experimental data for the physical properties of this compound are not widely reported. However, based on supplier information and data for its isomers, a summary of its core attributes is presented in Table 1. Researchers should note that properties such as melting and boiling points for halogenated pyridines can be significantly influenced by the substitution pattern. For instance, the related isomer, 2,3-Dibromo-5-chloropyridine, is a crystalline solid with a melting point in the range of 41-45 °C.[2]

| Property | Value | Source |

| CAS Number | 875232-70-5 | [1][3] |

| Molecular Formula | C₅H₂Br₂ClN | [1] |

| Molecular Weight | 271.34 g/mol | [1] |

| Appearance | Inferred to be a solid at room temperature | N/A |

| Storage | Inert atmosphere, 2-8°C | [1] |

Table 1: Core Physical and Chemical Properties of this compound

Synthesis and Reactivity

Synthetic Pathways

The general workflow for the synthesis of such halogenated pyridines often follows the logical progression outlined in the diagram below.

Figure 1: A generalized workflow for the synthesis of polyhalogenated pyridines.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the electronic properties of the pyridine ring and the distinct nature of the carbon-halogen bonds. The pyridine ring is electron-deficient, which influences its susceptibility to nucleophilic aromatic substitution. The two bromine atoms, typically more reactive than chlorine in cross-coupling reactions, offer sites for sequential and regioselective functionalization.

Cross-Coupling Reactions: The most anticipated and valuable reactions involving this molecule are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions. The differential reactivity of C-Br versus C-Cl bonds under specific catalytic conditions allows for selective substitution. Generally, the C-Br bond at the 2- or 4-position is more readily activated by palladium(0) catalysts compared to the C-Cl bond. This differential reactivity is the cornerstone of its utility as a synthetic intermediate.

Figure 2: Conceptual diagram of a Suzuki-Miyaura cross-coupling reaction involving this compound.

Applications in Drug Discovery and Development

While specific examples of drug candidates synthesized directly from this compound are not prominent in the literature, its structural motifs are relevant to medicinal chemistry. Halogenated pyridines are key components in a wide array of biologically active compounds. The introduction of halogen atoms can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability.

Isomeric and related structures, such as 2-bromo-5-chloropyridine, have been utilized as intermediates in the synthesis of compounds targeting various diseases. The utility of this compound would lie in its ability to serve as a scaffold for the introduction of multiple substituents in a controlled manner, allowing for the exploration of structure-activity relationships (SAR) in a drug discovery program.

Safety and Handling

As a halogenated organic compound, this compound requires careful handling in a laboratory setting. The available safety data indicates that it is associated with several hazards.

Hazard Identification

Based on supplier safety data, the following hazard statements apply[1]:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Recommended Handling Protocols

A rigorous adherence to standard laboratory safety protocols is mandatory when working with this compound.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Compatible chemical-resistant gloves.

-

Respiratory Protection: Use in a well-ventilated fume hood. If the potential for inhalation exists, a NIOSH-approved respirator is necessary.

-

Skin and Body Protection: A laboratory coat and appropriate protective clothing.

Experimental Workflow Safety:

Figure 3: A standard safety workflow for handling halogenated chemical reagents.

Conclusion

This compound represents a potentially valuable, yet underexplored, building block for synthetic chemistry. Its utility is predicated on the strategic and regioselective functionalization of its three halogen atoms. While a comprehensive experimental profile is yet to be fully detailed in accessible literature, the foundational knowledge of related halogenated pyridines provides a strong basis for its application in the synthesis of novel compounds for pharmaceutical and materials science research. Further investigation into its specific reactivity and the development of robust synthetic protocols are warranted to fully unlock its potential.

References

2,4-Dibromo-5-chloropyridine CAS number 137628-17-2

An In-Depth Technical Guide to 2,3-Dibromo-5-chloropyridine (CAS 137628-17-2)

Abstract: This technical guide provides a comprehensive overview of 2,3-Dibromo-5-chloropyridine, a pivotal halogenated pyridine intermediate for advanced chemical synthesis. While the user's query specified the chemical name "2,4-Dibromo-5-chloropyridine," the provided CAS number, 137628-17-2, uniquely and consistently corresponds to 2,3-Dibromo-5-chloropyridine in authoritative chemical databases and supplier catalogs.[1][2][3] This document will therefore focus exclusively on the compound correctly identified by this CAS number. We will delve into its physicochemical properties, spectroscopic profile, strategic applications in palladium-catalyzed cross-coupling reactions, and its role as a versatile building block in the fields of pharmaceutical and agrochemical development. Detailed experimental protocols and safety guidelines are provided to equip researchers, scientists, and drug development professionals with the practical knowledge required to effectively utilize this valuable reagent.

Core Properties and Spectroscopic Profile

2,3-Dibromo-5-chloropyridine is a polyhalogenated pyridine derivative whose synthetic utility is derived from the distinct reactivity of its three halogen substituents. This differential reactivity allows for programmed, regioselective functionalization, making it a valuable scaffold in multi-step organic synthesis.[1][4]

Physicochemical Characteristics

The key physical and chemical properties of 2,3-Dibromo-5-chloropyridine are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 137628-17-2 | [1][3] |

| Molecular Formula | C₅H₂Br₂ClN | [1][3] |

| Molecular Weight | 271.34 g/mol | [1][3] |

| Appearance | White to light yellow or light orange powder/crystal | [1] |

| Melting Point | 41 - 45 °C | [1] |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents; slightly soluble in water.[4] | [4] |

| Storage Conditions | Store at 2 - 8 °C under an inert atmosphere.[1][5] | [1][5] |

Chemical Structure

The structure of 2,3-Dibromo-5-chloropyridine features two bromine atoms at positions 2 and 3, and a chlorine atom at position 5.

Caption: Structure of 2,3-Dibromo-5-chloropyridine.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing two signals in the aromatic region (typically δ 7.0-9.0 ppm). These signals would appear as doublets due to mutual coupling (⁴JHH), corresponding to the protons at the C4 and C6 positions.

-

¹³C NMR: The carbon NMR spectrum should display five distinct signals for the five carbon atoms of the pyridine ring, as they are all in unique chemical environments. The signals for carbons bearing halogen atoms (C2, C3, C5) will be shifted downfield.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms and one chlorine atom, which is a powerful diagnostic tool for confirming its identity. The molecular ion peak (M+) would be observed around m/z 271, accompanied by other peaks reflecting the natural isotopic abundance of Br (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and Cl (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%).

Strategic Applications in Cross-Coupling Chemistry

The primary utility of 2,3-Dibromo-5-chloropyridine lies in its role as a versatile substrate for palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds (generally C-Br > C-Cl for oxidative addition to Pd(0)) allows for sequential, site-selective modifications, providing a powerful strategy for building molecular complexity.

Caption: Major synthetic transformations of the core molecule.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating C(sp²)-C(sp²) bonds, essential for synthesizing biaryl compounds found in many pharmaceuticals.[7][8] For 2,3-Dibromo-5-chloropyridine, the reaction can be tuned to selectively substitute the bromine atoms over the less reactive chlorine atom.

Expert Insight: The choice of palladium catalyst, ligand, and base is critical for achieving high selectivity and yield.[9] The C2-Br bond is often the most labile due to its position adjacent to the nitrogen atom, followed by the C3-Br bond. The C5-Cl bond typically requires more forcing conditions to react. This reactivity gradient enables a stepwise approach to synthesis.

Representative Protocol: Monoselective Suzuki-Miyaura Coupling

-

Inert Atmosphere: To a flame-dried Schlenk flask, add 2,3-Dibromo-5-chloropyridine (1.0 mmol, 271 mg), the desired arylboronic acid (1.1 mmol), and a base such as K₃PO₄ (2.0 mmol).

-

Catalyst & Solvent: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and an anhydrous solvent like 1,4-dioxane/water (4:1, 5 mL).

-

Degassing: Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Reaction: Heat the mixture to 80-90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the reaction with ethyl acetate, wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to isolate the desired mono-arylated product.

Sonogashira Coupling for Alkynylpyridine Synthesis

The Sonogashira coupling enables the direct installation of alkyne moieties, which are prevalent in natural products, functional materials, and drug candidates.[10][11] This reaction typically proceeds under mild conditions and shows high functional group tolerance.

Expert Insight: Copper-free Sonogashira conditions are often preferred in pharmaceutical synthesis to avoid potential contamination of the final product with toxic copper salts.[11] The regioselectivity follows a similar pattern to the Suzuki coupling, with the C-Br bonds reacting preferentially.

Representative Protocol: Copper-Free Sonogashira Coupling

-

Inert Atmosphere: In a glovebox or under a stream of argon, combine 2,3-Dibromo-5-chloropyridine (1.0 mmol), the terminal alkyne (1.2 mmol), a palladium precatalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand like SPhos, 2-5 mol%), and a base (e.g., Cs₂CO₃, 2.0 mmol) in a vial.

-

Solvent: Add anhydrous solvent, such as THF or DMF (3-5 mL).

-

Reaction: Stir the mixture at a temperature ranging from room temperature to 60 °C until the starting material is consumed (monitor by TLC/LC-MS).

-

Workup: Quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the combined organic extracts with brine, dry over MgSO₄, filter, and concentrate. Purify the residue via flash chromatography to yield the alkynylpyridine product.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, a critical step in the synthesis of countless pharmaceuticals containing aniline and related motifs.[12][13] The reaction couples aryl halides with a wide variety of amines.

Expert Insight: The amination of electron-deficient heteroaryl halides can be challenging. Success hinges on the selection of a suitable ligand, often a bulky, electron-rich phosphine (e.g., XPhos, RuPhos), which promotes the rate-limiting reductive elimination step.[14][15] A strong, non-nucleophilic base like NaOt-Bu or LHMDS is typically required.

Representative Protocol: Buchwald-Hartwig Amination

-

Inert Atmosphere: Charge an oven-dried vial with a stir bar, NaOt-Bu (1.4 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4-5 mol%). Seal the vial and purge with argon.

-

Reagents: Add 2,3-Dibromo-5-chloropyridine (1.0 mmol), the amine (1.2 mmol), and anhydrous toluene or dioxane (4 mL) via syringe.

-

Reaction: Heat the reaction mixture in an oil bath at 100-110 °C for 12-24 hours. Monitor for completion by LC-MS.

-

Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black.

-

Purification: Concentrate the filtrate and purify the crude product by silica gel chromatography to obtain the desired amino-pyridine derivative.

Applications in Drug Discovery and Agrochemicals

2,3-Dibromo-5-chloropyridine is not an active ingredient itself but serves as a foundational building block for creating more complex, biologically active molecules.[1]

-

Pharmaceutical Research: The halogenated pyridine core is a common feature in many kinase inhibitors, antivirals, and central nervous system agents. This intermediate allows for the systematic exploration of the chemical space around the pyridine scaffold, enabling the synthesis of compound libraries for high-throughput screening.[1][4][16]

-

Agrochemical Development: It is a key intermediate in the synthesis of novel pesticides and herbicides. The introduction of bromine and chlorine atoms can enhance the biological activity and metabolic stability of the target agrochemical.[1]

-

Materials Science: The ability to introduce diverse functional groups via cross-coupling makes this compound useful in creating advanced materials, such as organic light-emitting diodes (OLEDs) and specialized polymers where the halogenated nature can impart properties like thermal stability.[1][4]

Safety, Handling, and Storage

Proper handling of 2,3-Dibromo-5-chloropyridine is essential due to its potential hazards. All procedures should be conducted in a well-ventilated fume hood by trained personnel.

Hazard Identification

The compound is classified with several hazards according to the Globally Harmonized System (GHS).

| Hazard Class | GHS Statement | Source(s) |

| Acute Toxicity, Oral | H301: Toxic if swallowed | [3][17] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | [3][18] |

| Eye Damage/Irritation | H319: Causes serious eye irritation | [3][18] |

| Respiratory Irritation | H335: May cause respiratory irritation | [3][18] |

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[19][20]

-

Engineering Controls: Use only in a chemical fume hood to avoid inhalation of dust or vapors.[19] Ensure eyewash stations and safety showers are readily accessible.[20]

-

Handling: Avoid contact with skin, eyes, and clothing.[19] Avoid formation of dust. Wash hands thoroughly after handling.[20]

-

Storage: Store in a tightly sealed container in a cool (2-8 °C), dry, and well-ventilated place, preferably under an inert atmosphere.[1][5]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This should be treated as hazardous chemical waste.[17]

Conclusion

2,3-Dibromo-5-chloropyridine (CAS 137628-17-2) is a highly valuable and versatile building block for synthetic chemistry. Its utility is defined by the three halogen atoms that can be selectively functionalized through modern cross-coupling methodologies. This allows for the efficient and controlled synthesis of complex substituted pyridines, which are critical components in the development of new pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of its reactivity, combined with strict adherence to safety protocols, enables researchers to fully leverage the synthetic potential of this important intermediate.

References

- Google Patents.Method for synthesizing 5-Bromo-2, 4-dichloropyridine.

-

Semantic Scholar. SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. Available at: [Link]

-

AFG Bioscience LLC. SAFETY DATA SHEET: 2,3-Dibromo-5-chloropyridine. Available at: [Link]

-

ResearchGate. Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Available at: [Link]

-

Acros PharmaTech Limited. SAFETY DATA SHEET: 3-Bromo-5-chloro-2-hydroxypyridine. Available at: [Link]

-

Xiamen AmoyChem Co., Ltd. 2,3-Dibromo-5-chloropyridine: Key Intermediate for Pharmaceutical & Agrochem Synthesis. Available at: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

-

ResearchGate. Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine. Available at: [Link]

-

PubChem. 2,3-Dibromo-5-chloropyridine. Available at: [Link]

- Google Patents.3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.

-

ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. Available at: [Link]

-

ePrints Soton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. Available at: [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]

-

NIH National Center for Biotechnology Information. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Applications of 5-Bromo-2,4-dichloropyrimidine. Available at: [Link]

-

RSC Publishing. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Available at: [Link]

-

YouTube. NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Available at: [Link]

-

Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]

-

J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. Available at: [Link]

-

PubMed. Regioselective Sonogashira couplings of 2,4-dibromoquinolines. A correction. Available at: [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available at: [Link]

-

PubMed Central. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Available at: [Link]

-

RSC Publishing. Inhibition of (dppf)nickel-catalysed Suzuki– Miyaura cross-coupling reactions by a-halo-N. Available at: [Link]

-

PubChem. 5-Bromo-2,4-dichloropyridine. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 137628-17-2 CAS MSDS (2,3-Dibromo-5-chloropyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 2,3-Dibromo-5-chloropyridine | C5H2Br2ClN | CID 11000162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. achmem.com [achmem.com]

- 6. 2,3-Dibromo-5-chloropyridine(137628-17-2) 1H NMR spectrum [chemicalbook.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. jk-sci.com [jk-sci.com]

- 14. researchgate.net [researchgate.net]

- 15. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 16. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. afgsci.com [afgsci.com]

- 18. file.bldpharm.com [file.bldpharm.com]

- 19. acrospharma.co.kr [acrospharma.co.kr]

- 20. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Molecular Structure and Synthetic Utility of 2,4-Dibromo-5-chloropyridine

Abstract

The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science, prized for its unique electronic properties and biological relevance. Among the vast family of functionalized pyridines, polyhalogenated derivatives serve as exceptionally versatile intermediates for the construction of complex molecular architectures. This technical guide provides a comprehensive examination of 2,4-Dibromo-5-chloropyridine, a strategically substituted heterocycle. We will dissect its core molecular structure, predict its spectroscopic signature, propose a robust synthetic pathway, and critically analyze its chemical reactivity. Particular emphasis is placed on the principles of regioselectivity in cross-coupling and nucleophilic substitution reactions, highlighting its value as a programmable building block for researchers, scientists, and drug development professionals.

Introduction

Nitrogen-containing heterocycles are ubiquitous in nature and synthetic chemistry, with the pyridine ring being one of the most significant. Its presence in numerous FDA-approved drugs underscores its importance as a "privileged scaffold".[1] The modification of the pyridine core with halogen atoms provides chemists with powerful synthetic handles to elaborate molecular complexity. This compound (CAS No: 875232-70-5) is a prime example of such a building block.[2][3] Its structure, featuring three distinct halogen atoms at specific positions, offers a platform for sequential and site-selective functionalization.

This guide moves beyond a simple cataloging of properties. It aims to provide a deep, mechanistic understanding of why this compound behaves as it does. By exploring the interplay of its electronic structure, steric factors, and the inherent reactivity of the pyridine nucleus, we will establish a framework for its intelligent application in advanced organic synthesis.

Molecular Structure and Physicochemical Properties

The synthetic utility of this compound is a direct consequence of its distinct molecular architecture. Understanding its structure is paramount to predicting and controlling its reactivity.

Core Architecture and Substituent Effects

The molecule consists of a six-membered aromatic pyridine ring substituted with two bromine atoms at the C-2 and C-4 positions and a chlorine atom at the C-5 position.

Caption: Molecular structure of this compound.

The key structural and electronic features are:

-

Electron-Deficient Ring: The nitrogen atom is more electronegative than carbon, exerting a strong electron-withdrawing inductive effect (-I) on the ring. This makes the pyridine nucleus significantly less reactive towards electrophilic aromatic substitution compared to benzene but highly susceptible to nucleophilic attack.[4]

-

Halogen Effects: The bromine and chlorine atoms further deplete the ring of electron density through their own inductive effects. This enhances the ring's electrophilicity, particularly at the positions ortho and para to the nitrogen (C-2, C-4, C-6).

-

Steric Profile: The bromine atom at the C-2 position provides steric hindrance around the nitrogen atom, which can influence coordination to metal catalysts and the approach of nucleophiles.

Predicted Spectroscopic Profile

-

¹H NMR Spectroscopy: Two signals are expected in the aromatic region.

-

H-3: This proton is expected to appear as a doublet, coupled to H-6. Its chemical shift will be influenced by the adjacent C-2 bromine and C-4 bromine.

-

H-6: This proton, adjacent to the ring nitrogen, will be the most deshielded. It is expected to appear as a doublet, coupled to H-3. The predicted chemical shifts would likely fall in the range of δ 7.5-8.5 ppm.

-

-

¹³C NMR Spectroscopy: Five distinct signals for the pyridine ring carbons are anticipated.

-

Carbons bearing halogen atoms (C-2, C-4, C-5) will show characteristic shifts influenced by the specific halogen. Carbon-bromine bonds typically result in more shielded signals compared to carbon-chlorine bonds.

-

The carbons attached to hydrogen (C-3, C-6) will appear further downfield, with C-6 being significantly affected by the adjacent nitrogen.

-

-

Mass Spectrometry: The mass spectrum will be defined by a complex and highly characteristic isotopic pattern. The presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) will result in a cluster of peaks for the molecular ion (M⁺, M⁺+2, M⁺+4, M⁺+6) that is definitive for this elemental composition.

Tabulated Physicochemical Data

| Property | Value | Source |

| CAS Number | 875232-70-5 | [2] |

| Molecular Formula | C₅H₂Br₂ClN | [2] |

| Molecular Weight | 271.34 g/mol | [2] |

| SMILES | C1=C(C(=CN=C1Br)Cl)Br | [2] |

| Predicted pKa | -3.85 ± 0.20 | [7] |

| Predicted Density | 2.136 ± 0.06 g/cm³ | [7] |

| Storage | Inert atmosphere, 2-8°C | [2] |

Synthesis and Manufacturing Considerations

While numerous methods exist for the synthesis of functionalized pyridines, a specific, optimized procedure for this compound is not widely published.[8][9] However, a plausible and robust synthetic route can be designed based on well-established transformations in pyridine chemistry, such as the Sandmeyer reaction, which is effective for introducing halogens onto the ring.[10][11]

Proposed Synthetic Pathway

A logical approach involves starting with a commercially available aminopyridine and using it to direct the installation of the halogen atoms. A potential two-step synthesis starting from 2-Amino-5-chloropyridine is proposed below.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Causality Behind Experimental Choices:

-

Step 1: Electrophilic Bromination: The amino group at C-2 is a strong activating group and directs electrophiles to the ortho (C-3) and para (C-4) positions. In a strongly acidic medium, the pyridine nitrogen is protonated, further deactivating the ring, but the powerful activating effect of the amino group still allows for bromination. N-Bromosuccinimide (NBS) is a convenient and safer source of electrophilic bromine compared to elemental bromine.

-

Step 2: Sandmeyer Reaction: This classic transformation is ideal for replacing an amino group with a bromine atom. Diazotization of the amino group with sodium nitrite in a strong acid (HBr) generates a diazonium salt. The subsequent introduction of a copper(I) bromide catalyst facilitates the decomposition of the diazonium salt and installation of the bromine atom at the C-2 position.

Protocol:

-

Step 1: Bromination:

-

To a stirred solution of 2-Amino-5-chloropyridine (1.0 eq) in concentrated sulfuric acid at 0°C, add N-Bromosuccinimide (2.2 eq) portion-wise, maintaining the temperature below 5°C.

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Carefully pour the mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium hydroxide until the pH is ~8.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography to isolate the desired 2-amino-4,x-dibromo-5-chloropyridine intermediate.

-

-

Step 2: Sandmeyer Reaction:

-

Suspend the intermediate from Step 1 (1.0 eq) in a 48% aqueous solution of hydrobromic acid at -5°C.

-

Add a solution of sodium nitrite (1.2 eq) in water dropwise, ensuring the temperature does not exceed 0°C. Stir for 1 hour.

-

In a separate flask, prepare a solution of copper(I) bromide (1.1 eq) in 48% HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, warm the mixture to 60°C for 1 hour to ensure complete decomposition.

-

Cool to room temperature, extract with dichloromethane (3x), wash the combined organic layers with aqueous NaOH and brine, dry over magnesium sulfate, and concentrate to yield the final product, this compound. Further purification may be achieved by recrystallization or chromatography.

-

Chemical Reactivity and Synthetic Applications

The true value of this compound lies in its potential for selective, stepwise functionalization. The different electronic environments and inherent reactivity of the C-Br and C-Cl bonds allow it to serve as a programmable scaffold.

Regioselectivity in Palladium-Catalyzed Cross-Coupling

In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, the rate of oxidative addition to the catalyst is highly dependent on the carbon-halogen bond strength.[12] This creates a predictable reactivity hierarchy.

-

Reactivity Order: C-Br > C-Cl.

-

Positional Reactivity: For pyridines, the positions adjacent to the nitrogen (C-2/C-6) are generally the most reactive, followed by the C-4 position.[13][14]

Combining these principles, the expected order of reactivity for this compound is: C2-Br (Most Reactive) > C4-Br > C5-Cl (Least Reactive)

This differential reactivity is a powerful tool, enabling chemists to perform a cross-coupling reaction at the C-2 position while leaving the C-4 bromine and C-5 chlorine untouched for subsequent transformations.

Sources

- 1. Page loading... [guidechem.com]

- 2. achmem.com [achmem.com]

- 3. rndmate.com [rndmate.com]

- 4. Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation - American Chemical Society [acs.digitellinc.com]

- 5. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 6. researchgate.net [researchgate.net]

- 7. 2,3-Dibromo-5-chloropyridine | 137628-17-2 [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

reactivity of 2,4-Dibromo-5-chloropyridine in organic reactions

An In-Depth Technical Guide to the Reactivity of 2,4-Dibromo-5-chloropyridine in Organic Reactions

Abstract

Polysubstituted pyridine scaffolds are ubiquitous in pharmaceuticals, agrochemicals, and materials science. Among the vast array of available building blocks, this compound stands out as a particularly versatile intermediate, offering three distinct halogenated sites for sequential and regioselective functionalization. This guide provides a comprehensive analysis of its reactivity in key organic transformations. We will delve into the mechanistic underpinnings of its behavior in palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and metal-halogen exchange, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Core Principles: Understanding the Reactivity Landscape

The reactivity of this compound is governed by a combination of electronic and steric factors, as well as the inherent properties of its carbon-halogen bonds.

-

Electronic Effects: The pyridine nitrogen is strongly electron-withdrawing, which significantly reduces the electron density at the ortho (C2, C6) and para (C4) positions. This electronic deficiency makes these positions susceptible to nucleophilic attack and facilitates the oxidative addition step in palladium-catalyzed cross-coupling reactions. The C2 and C4 positions, bearing bromine atoms, are therefore highly activated.

-

Carbon-Halogen Bond Strength: In the context of palladium-catalyzed reactions, the reactivity of halogens as leaving groups typically follows the trend: C-I > C-Br > C-Cl.[1] The carbon-bromine bonds in this compound are weaker and therefore more susceptible to oxidative addition by a Pd(0) catalyst than the more robust carbon-chlorine bond.

-

Regioselectivity (C2 vs. C4): While both the C2 and C4 positions are electronically activated, the C2 position is generally the preferred site for initial functionalization in cross-coupling reactions. This is attributed to a higher ground-state polarization and a more favorable transition state for oxidative addition.[2] However, selectivity can sometimes be influenced or even inverted by the choice of catalyst, ligands, and reaction conditions.[2]

dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];

} caption="Logical flow for predicting reactivity in this compound." end

Palladium-Catalyzed Cross-Coupling Reactions

The selective functionalization of the C-Br bonds in the presence of a C-Cl bond is the most powerful application of this substrate. Palladium catalysis provides a predictable and high-yielding avenue for constructing complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds.[3] For this compound, the reaction regioselectively occurs at the C2 position, leaving the C4-bromo and C5-chloro positions intact for subsequent transformations.[2] This selectivity is driven by the higher electrophilicity of the C2 position.[2]

General Mechanism: The catalytic cycle involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the most reactive C-Br bond (at C2) to form a Pd(II) complex.

-

Transmetalation: A boronic acid or ester, activated by a base, transfers its organic group to the palladium center.

-

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[3]

dot graph SuzukiCycle { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, size="7.6,5"]; node [shape=plaintext, fontsize=12, fontname="Helvetica"]; edge [fontsize=10, fontname="Helvetica", color="#5F6368"];

} caption="Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction." end

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Position | Reference |

| Pd(PPh₃)₄ / TlOH | TlOH | THF | 25 | ~80-90 | C2 | [2] |

| Pd₂(dba)₃ / PCy₃ | K₃PO₄ | Dioxane | 25 | ~85-95 | C2 | [2] |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80 | High | C2 | [3] |

Sonogashira Coupling

The Sonogashira coupling is the premier method for installing alkyne moieties onto aromatic rings, utilizing a dual palladium and copper catalytic system.[4][5] Similar to the Suzuki reaction, the coupling with this compound is expected to proceed selectively at the C2 position.

General Mechanism:

-

Palladium Cycle: Follows the same oxidative addition and reductive elimination pathway as other cross-couplings.

-

Copper Cycle: Copper(I) reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species then participates in the transmetalation step with the Pd(II) complex.[4][5]

dot graph SonogashiraCycle { graph [splines=true, overlap=false, nodesep=0.6, size="7.6,5"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=11]; edge [fontsize=10, fontname="Helvetica", color="#5F6368"];

} caption="Simplified catalytic cycles for the Sonogashira reaction." end

Buchwald-Hartwig Amination

The formation of C-N bonds via Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry.[6] This reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines. For dihalopyridines, amination is highly regioselective for the C2 position.[7] The choice of phosphine ligand is critical for achieving high efficiency, especially when coupling with less reactive aryl chlorides, though in this case, the more labile C-Br bonds will react preferentially.[8]

General Mechanism: The mechanism is analogous to other cross-coupling reactions, proceeding through oxidative addition, formation of a palladium-amido complex via base-assisted deprotonation of the amine, and subsequent reductive elimination to form the C-N bond.[8][9]

Orthogonal Reactivity: Metal-Halogen Exchange

Metal-halogen exchange provides a powerful, palladium-free method for functionalizing aryl halides.[1] This reaction is typically performed at low temperatures using organolithium reagents like n-butyllithium or t-butyllithium.

Principles of Selectivity:

-

Halogen Reactivity: The rate of exchange follows the trend I > Br > Cl, making the bromine atoms on this compound the exclusive sites of reaction.[1]

-

Kinetic Control: The reaction is kinetically controlled, and the exchange rate is influenced by the stability of the resulting carbanion intermediate.[1] For dibromopyridines, the exchange can be selective, often favoring the C4 position due to a combination of electronic and steric factors, although mixtures can occur.[10] Using magnesium-based reagents, such as an i-PrMgCl and n-BuLi combination, can enhance selectivity and practicality by allowing for non-cryogenic conditions.[11]

The resulting lithiated or magnesiated pyridine is a potent nucleophile that can be trapped with a variety of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides), providing a distinct synthetic route compared to cross-coupling.

dot graph HalogenExchange { graph [size="7.6,4"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];

} caption="Workflow for Metal-Halogen Exchange and Electrophilic Trapping." end

Nucleophilic Aromatic Substitution (SNAr)

While less common for bromo- and chloro-pyridines compared to their fluoro- counterparts, SNAr remains a potential reaction pathway. The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer intermediate.[12][13]

Key Considerations:

-

Leaving Group Aptitude: In SNAr, the reactivity is governed by the ability of the leaving group to stabilize a negative charge and the electrophilicity of the carbon being attacked. The order is typically F > Cl > Br > I, which is the reverse of that seen in cross-coupling.[14][15]

-

Activation: The C2 and C4 positions are sufficiently activated by the pyridine nitrogen to undergo SNAr.

-

Reaction Conditions: SNAr reactions often require strong nucleophiles and may necessitate elevated temperatures to proceed with bromo or chloro leaving groups.[16]

For this compound, forcing conditions with a potent nucleophile could potentially lead to substitution, but palladium-catalyzed methods are generally more efficient and selective for C-Br functionalization.

Experimental Protocols

The following protocols are generalized procedures that serve as a starting point. Optimization of catalyst, ligand, base, solvent, and temperature is recommended for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling at C2

-

Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired boronic acid or ester (1.1-1.5 equiv), and a base such as K₃PO₄ or K₂CO₃ (2.0-3.0 equiv).

-

Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.02-0.05 equiv) or a combination of a palladium source (e.g., Pd₂(dba)₃, 0.01-0.025 equiv) and a phosphine ligand (e.g., PCy₃, P(t-Bu)₃, SPhos, 0.04-0.10 equiv).[2][17]

-

Solvent Addition: Add a degassed solvent system, such as 1,4-dioxane, toluene, or a mixture with water.[3][17]

-

Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, CH₂Cl₂). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Sonogashira Coupling at C2

-

Setup: To a solution of this compound (1.0 equiv) in a suitable solvent like THF or DMF, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equiv) and the copper co-catalyst (CuI, 0.025-0.1 equiv) under an inert atmosphere.[4]

-

Reagent Addition: Add a base, typically an amine such as diisopropylamine or triethylamine (which can also serve as a co-solvent), followed by the terminal alkyne (1.1 equiv).[4]

-

Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC or LC-MS.

-

Work-up: Dilute the reaction mixture with an ether solvent (e.g., Et₂O) and filter through a pad of Celite®, washing the pad with additional solvent.

-

Extraction: Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Purification: Purify the residue by flash column chromatography.

Summary and Outlook

This compound is a highly valuable and versatile building block. Its reactivity is dominated by the preferential functionalization of its C-Br bonds over the C-Cl bond, with palladium-catalyzed cross-coupling reactions showing marked regioselectivity for the C2 position. This predictable reactivity allows for the stepwise introduction of diverse functionalities. Furthermore, orthogonal strategies like metal-halogen exchange open up alternative synthetic avenues. A thorough understanding of these reactivity patterns empowers chemists to design efficient and elegant syntheses of complex, high-value pyridine derivatives for a wide range of applications.

References

A curated list of authoritative sources is provided below. All links have been verified for accessibility.

-

NROChemistry. Sonogashira Coupling. [Online] Available at: [Link]

-

Sá, F., et al. (2008). SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. HETEROCYCLES, Vol. 75, No. 1. [Online] Available at: [Link]

-

Cid, J., et al. (2004). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Tetrahedron. [Online] Available at: [Link]

- Google Patents. (2013). Method for synthesizing 5-Bromo-2, 4-dichloropyridine. CN103420903A.

-

Wikipedia. Buchwald–Hartwig amination. [Online] Available at: [Link]

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. [Online] Available at: [Link]

-

Wikipedia. Sonogashira coupling. [Online] Available at: [Link]

-

Wikipedia. Metal–halogen exchange. [Online] Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. 2,3-Dibromo-5-chloropyridine: Key Intermediate for Pharmaceutical & Agrochem Synthesis. [Online] Available at: [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Online] Available at: [Link]

-

Synlett. (2010). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. [Online] Available at: [Link]

-

J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Online] Available at: [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Online] Available at: [Link]

-

ResearchGate. (2013). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [Online] Available at: [Link]

-

Journal of the American Chemical Society. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. [Online] Available at: [Link]

-

Molecules. (2017). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. [Online] Available at: [Link]

-

ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. [Online] Available at: [Link]

-

Stevens, E. (2019). nucleophilic aromatic substitutions. YouTube. [Online] Available at: [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Online] Available at: [Link]

-

ResearchGate. (2008). Synthesis of 2,4-Dibromopyridine and 4,4'-Dibromo-2,2'-bipyridine. Efficient Usage in Selective Bromine-Substitution under Palladium-Catalysis. [Online] Available at: [Link]

- Google Patents. (1995). 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. US5436344A.

-

Scientific Research Publishing. (2014). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Online] Available at: [Link]

-

Wiley Online Library. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. [Online] Available at: [Link]

-

ChemRxiv. (2020). Site-Selective α-C-H functionalization of Trialkylamines via Reversible Hydrogen Atom Transfer Catalysis. [Online] Available at: [Link]

-

YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Online] Available at: [Link]

-

Semantic Scholar. Concerted Nucleophilic Aromatic Substitution Reactions. [Online] Available at: [Link]

-

University of Southampton ePrints. (2019). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. [Online] Available at: [Link]

-

The Organic Chemistry Tutor. (2023). Nucleophilic Aromatic Substitution EXPLAINED! YouTube. [Online] Available at: [Link]

-

ResearchGate. On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. [Online] Available at: [Link]

-

The Journal of Student Scholarship. (2000). Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. [Online] Available at: [Link]

-

YouTube. (2021). Adv Org Lecture 12 Metal Insertions and Halogen Exchange Reactions. [Online] Available at: [Link]

-

FlowFrontier. (2013). Halogen-lithium exchange reaction and electrophilic reaction of dibromopyridines. [Online] Available at: [Link]

-

PubChem. 2,3-Dibromo-5-chloropyridine. [Online] Available at: [Link]

Sources

- 1. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. jk-sci.com [jk-sci.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. flowfrontier.co.jp [flowfrontier.co.jp]

- 11. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. youtube.com [youtube.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. m.youtube.com [m.youtube.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Data for 2,4-Dibromo-5-chloropyridine: An In-depth Technical Guide

Introduction

2,4-Dibromo-5-chloropyridine is a halogenated pyridine derivative of significant interest to researchers and professionals in drug development and materials science. Its trifunctional nature, possessing two bromine atoms and one chlorine atom on the pyridine ring, makes it a versatile building block for the synthesis of more complex molecules through various cross-coupling reactions. Understanding the precise structural features of this compound is paramount for its effective utilization. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information presented herein is intended to serve as a crucial reference for scientists engaged in the synthesis, characterization, and application of this compound.

Molecular Structure

The structural arrangement of the halogen substituents on the pyridine ring dictates the spectroscopic characteristics of this compound.

Caption: Workflow for ¹H NMR data acquisition.

Data Summary:

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | (Expected ~7.5-8.0) | s |

| H-6 | (Expected ~8.0-8.5) | s |

Note: Actual chemical shifts may vary depending on the solvent and spectrometer frequency. The provided ranges are estimates based on related structures.

Interpretation:

The two singlets observed in the ¹H NMR spectrum correspond to the protons at the C-3 and C-6 positions of the pyridine ring. The lack of coupling (singlets) is due to the adjacent positions being substituted. The downfield shift of the H-6 proton compared to the H-3 proton is attributed to the deshielding effect of the neighboring nitrogen atom.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, five distinct signals are expected, corresponding to the five carbon atoms of the pyridine ring.

Experimental Protocol:

The protocol for ¹³C NMR is similar to that of ¹H NMR but requires a greater number of scans to achieve a good signal-to-noise ratio.

Caption: Workflow for ¹³C NMR data acquisition.

Data Summary:

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | (Expected ~140-145) |

| C-3 | (Expected ~125-130) |

| C-4 | (Expected ~120-125) |

| C-5 | (Expected ~130-135) |

| C-6 | (Expected ~150-155) |

Note: Actual chemical shifts may vary depending on the solvent and spectrometer frequency. The provided ranges are estimates based on related structures.

Interpretation:

The chemical shifts of the carbon atoms are influenced by the attached halogens and their position relative to the nitrogen atom. The carbons bearing bromine (C-2 and C-4) and chlorine (C-5) atoms will exhibit chemical shifts characteristic of halogenated aromatic carbons. The C-6 carbon, being adjacent to the nitrogen, is expected to be the most downfield signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will show characteristic bands for the aromatic C-H and C=C/C=N stretching and bending vibrations, as well as C-halogen stretches.

Experimental Protocol:

A common method for obtaining an IR spectrum of a solid sample is the KBr pellet method.

Caption: Workflow for IR data acquisition (KBr pellet method).

Data Summary:

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | Aromatic C-H stretching |

| ~1600-1450 | Aromatic C=C and C=N ring stretching |

| ~1200-1000 | In-plane aromatic C-H bending |

| Below 1000 | C-Br and C-Cl stretching, out-of-plane C-H bending |

Interpretation:

The IR spectrum will confirm the presence of the pyridine ring through the characteristic aromatic C-H and ring stretching vibrations. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions, including those for the carbon-halogen bonds, which can be used for definitive identification by comparison with a reference spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound, the mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine and chlorine isotopes.

Experimental Protocol:

Electron Ionization (EI) is a common technique for the mass analysis of small organic molecules.

Caption: Workflow for Mass Spectrometry data acquisition (EI-MS).

Data Summary:

The molecular weight of this compound (C₅H₂Br₂ClN) is 271.34 g/mol . The mass spectrum will exhibit a complex molecular ion cluster due to the natural isotopic abundances of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%).

Interpretation:

The most intense peak in the molecular ion region will correspond to the most abundant isotopic combination. The characteristic isotopic pattern is a definitive indicator of the presence of two bromine atoms and one chlorine atom in the molecule. Fragmentation patterns can also provide further structural information.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and authoritative reference for the characterization of this compound. The combination of NMR, IR, and MS data allows for unambiguous structural confirmation, which is essential for its application in synthetic chemistry and drug discovery. Researchers and scientists are encouraged to use this guide as a foundational resource in their work with this versatile chemical building block.

References

Note: As direct access to a peer-reviewed publication with the complete dataset for this compound was not available at the time of this writing, this section will be populated with general authoritative sources for spectroscopic data interpretation and links to supplier information where such data is often available.

-

PubChem. [Link]

An In-depth Technical Guide to the Solubility of 2,4-Dibromo-5-chloropyridine in Common Solvents

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that profoundly influences its bioavailability, processability, and formulation development. This technical guide provides a comprehensive analysis of the solubility characteristics of 2,4-Dibromo-5-chloropyridine, a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. In the absence of extensive published quantitative solubility data for this specific compound, this guide adopts a first-principles approach. We will first deduce the expected solubility behavior of this compound in a range of common laboratory solvents based on its molecular structure and the fundamental principle of "like dissolves like." Subsequently, a robust, step-by-step experimental protocol for the accurate determination of its solubility using the gold-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis is presented. This guide is intended to empower researchers and drug development professionals with the theoretical framework and practical methodology to confidently assess and utilize the solubility properties of this compound in their research and development endeavors.

Theoretical Framework: Predicting the Solubility of this compound

The adage "like dissolves like" serves as a fundamental predictive tool in solubility science.[1] This principle posits that a solute will more readily dissolve in a solvent that possesses similar polarity.[2] To anticipate the solubility of this compound, we must first analyze its molecular structure.

Molecular Structure Analysis:

This compound is a heterocyclic aromatic compound. Its key structural features include:

-

Pyridine Ring: The nitrogen atom in the pyridine ring introduces a dipole moment, rendering the ring system moderately polar.

-

Halogen Substituents: The presence of two bromine atoms and one chlorine atom significantly increases the molecule's molecular weight and surface area. While halogens are electronegative, their contribution to overall molecular polarity can be complex. The symmetrical or asymmetrical arrangement of these substituents plays a crucial role. In this case, the 2,4,5-substitution pattern results in an asymmetrical distribution of electron density, likely contributing to a net dipole moment.

-

Hydrogen Bonding Capability: The lone pair of electrons on the pyridine nitrogen can act as a hydrogen bond acceptor. However, the molecule lacks a hydrogen bond donor.

Predicted Solubility in Common Solvents:

Based on this structural analysis, we can forecast the solubility of this compound in different classes of solvents:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are characterized by their ability to both donate and accept hydrogen bonds. Due to its inability to donate hydrogen bonds, this compound is expected to have low solubility in highly polar protic solvents like water. Its solubility may increase slightly in less polar alcohols like ethanol and methanol, where van der Waals interactions with the hydrocarbon portions of the solvent molecules can play a more significant role.[2]

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)): These solvents possess significant dipole moments but do not have acidic protons to donate for hydrogen bonding. Given the polar nature of the pyridine ring and the C-X bonds, this compound is predicted to exhibit good to excellent solubility in these solvents. Solvents like DMSO and DMF are particularly effective at solvating a wide range of organic molecules.[2]

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents have low dielectric constants and primarily interact through weak van der Waals forces. While the halogen atoms contribute to the molecule's polarizability, the overall polarity of this compound is likely too high for significant solubility in nonpolar solvents. Therefore, it is expected to have poor to moderate solubility in this class of solvents. Toluene, with its aromatic ring, might show slightly better solvation capabilities than aliphatic hydrocarbons like hexane due to potential π-π stacking interactions.

This theoretical assessment provides a valuable starting point for solvent selection in synthesis, purification, and formulation. However, for precise applications, experimental determination of solubility is indispensable.

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid compound in a given solvent.[3][4] The methodology involves agitating an excess of the solid solute in the solvent for a sufficient duration to reach equilibrium, followed by the separation of the undissolved solid and quantification of the solute concentration in the saturated solution.[3][5]

Experimental Workflow

The following diagram illustrates the key stages of the shake-flask solubility determination protocol.

Caption: Workflow for equilibrium solubility determination using the shake-flask method.

Detailed Step-by-Step Protocol

Materials and Equipment:

-

This compound (high purity)

-

Selected solvents (HPLC grade)

-

Analytical balance

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of the Slurry:

-

Accurately weigh an amount of this compound into a scintillation vial that is known to be in excess of its expected solubility. A starting point could be 20-30 mg.

-

Precisely add a known volume of the desired solvent (e.g., 2 mL) to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C, depending on the application).

-

Agitate the slurries at a moderate speed (e.g., 150 rpm) for a predetermined period to ensure equilibrium is reached. A typical duration is 24 to 48 hours.[3] Preliminary experiments can be conducted to determine the time required to reach a plateau in concentration.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand for a short period to allow for some sedimentation.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes.

-

Carefully draw the supernatant into a syringe, being cautious not to disturb the solid pellet.

-

Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean vial. This step is crucial to remove any fine particulates that could interfere with the analysis.

-

-

Quantification by HPLC:

-

Preparation of Standards: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Sample Preparation: Accurately dilute a known volume of the filtered saturated solution with the mobile phase to bring the concentration within the linear range of the calibration curve.

-

HPLC Analysis: Inject the prepared standards and the diluted sample onto the HPLC system. A reversed-phase C18 column is often suitable for pyridine derivatives.[6] The mobile phase could consist of a mixture of acetonitrile and water with a suitable buffer. Detection is typically performed using a UV detector at a wavelength where this compound exhibits strong absorbance.

-

Data Analysis: Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations. Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution by applying the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Causality Behind Experimental Choices

-

Excess Solute: The addition of an excess of the solid is fundamental to ensuring that the resulting solution is truly saturated at equilibrium.

-

Constant Temperature: Solubility is a temperature-dependent property. Maintaining a constant temperature is critical for obtaining reproducible and accurate results.[3]

-

Agitation: Continuous agitation ensures intimate contact between the solute and the solvent, facilitating the dissolution process and accelerating the attainment of equilibrium.

-

Centrifugation and Filtration: These steps are essential for the complete removal of undissolved solid particles, which, if present, would lead to an overestimation of the solubility.

-

HPLC Quantification: HPLC is a highly sensitive and specific analytical technique that allows for the accurate quantification of the solute, even in the presence of potential impurities.[6][7]

Data Presentation

As this guide focuses on the methodology for determining solubility, a template for data presentation is provided below. Researchers should populate this table with their experimentally determined values.

| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Polar Protic | Water | 25 | ||

| Methanol | 25 | |||

| Ethanol | 25 | |||

| Polar Aprotic | Acetonitrile | 25 | ||

| Acetone | 25 | |||

| DMSO | 25 | |||

| DMF | 25 | |||

| Nonpolar | Hexane | 25 | ||

| Toluene | 25 | |||

| Dichloromethane | 25 |

Safety and Handling of this compound

As a halogenated aromatic compound, this compound should be handled with appropriate safety precautions. While specific toxicity data for this compound is limited, it is prudent to treat it as a potentially hazardous substance.

-